molecular formula C5H8O3 B1333545 (s)-5-(Hydroxymethyl)dihydrofuran-2(3h)-one CAS No. 32780-06-6

(s)-5-(Hydroxymethyl)dihydrofuran-2(3h)-one

Cat. No.: B1333545
CAS No.: 32780-06-6
M. Wt: 116.11 g/mol
InChI Key: NSISJFFVIMQBRN-BYPYZUCNSA-N
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Description

(S)-5-(Hydroxymethyl)dihydrofuran-2(3H)-one is a chiral γ-lactone derivative characterized by a saturated furan ring with a hydroxymethyl group at the C5 position. This compound is structurally related to natural products and synthetic intermediates with applications in pharmaceuticals, agrochemicals, and materials science. Its stereochemistry at the C5 position ((S)-configuration) is critical for its biological activity and synthetic utility, as demonstrated in studies on catechin metabolites and neuroprotective agents .

Properties

IUPAC Name

(5S)-5-(hydroxymethyl)oxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O3/c6-3-4-1-2-5(7)8-4/h4,6H,1-3H2/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSISJFFVIMQBRN-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)OC1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)O[C@@H]1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00954438
Record name 5-(Hydroxymethyl)oxolan-2-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32780-06-6
Record name 5-(Hydroxymethyl)oxolan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00954438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-(+)-gamma-Hydroxymethyl-gamma-butyrolactone
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (s)-5-(Hydroxymethyl)dihydrofuran-2(3h)-one can be achieved through several methods. One common approach involves the asymmetric organocatalytic domino Michael-SN2 reactions. This method allows for the enantioselective synthesis of dihydrofuran derivatives using α-bromonitroalkenes and 1,3-dicarbonyl compounds under optimized conditions .

Industrial Production Methods

In an industrial setting, the production of this compound typically involves large-scale reactions using similar synthetic routes. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. Catalysts and reagents are selected based on their efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

(s)-5-(Hydroxymethyl)dihydrofuran-2(3h)-one undergoes various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The compound can be reduced to form dihydrofuran derivatives with different functional groups.

    Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired products.

Major Products Formed

The major products formed from these reactions include carboxylic acids, reduced dihydrofuran derivatives, and substituted dihydrofuran compounds. These products are valuable intermediates in further chemical synthesis and applications.

Scientific Research Applications

Chemistry

This compound serves as a chiral building block in synthesizing complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including:

  • Oxidation : Converting the hydroxymethyl group into a carboxylic acid.
  • Reduction : Transforming the furan ring into tetrahydrofuran derivatives.
  • Substitution : Facilitating nucleophilic substitutions to produce various functionalized derivatives.

Biology

Research has focused on the biological activities of (s)-5-(Hydroxymethyl)dihydrofuran-2(3H)-one, particularly its interactions with biomolecules. Key studies have indicated:

  • Potential cytotoxic effects against cancer cell lines, with significant apoptosis induction observed in treated cells.
  • Disruption of normal cell cycle progression, particularly accumulation at the G2/M phase, which is critical for cancer proliferation .

Medicine

Ongoing research explores its therapeutic potential, particularly as a precursor for drug synthesis. Its unique properties may lead to the development of new medicinal compounds targeting various diseases.

Case Studies and Research Findings

Several notable studies highlight the applications and biological effects of this compound:

Study FocusFindings
Apoptosis InductionA modular synthesis approach demonstrated that derivatives could significantly induce apoptosis in cancer cells, confirmed by flow cytometry analysis showing increased apoptotic populations .
Cell Cycle AnalysisTreatment of cancer cell lines resulted in a marked accumulation at the G2/M phase, indicating effective disruption of normal cell cycle progression .
Cytotoxicity AssessmentInvestigations into cytotoxicity revealed varying effects on different cell lines, warranting further exploration into its safety and efficacy as a therapeutic agent .

Mechanism of Action

The mechanism of action of (s)-5-(Hydroxymethyl)dihydrofuran-2(3h)-one involves its interaction with molecular targets and pathways in biological systems. The hydroxymethyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity and function. The specific pathways and targets depend on the context of its application and the nature of the biological system.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents/Modifications Key Applications/Findings Reference
5-(Hydroxymethyl)furan-2(5H)-one Unsaturated furan ring Forms a 3:2 isomer mixture with (S)-5-(Hydroxymethyl)dihydrofuran-2(3H)-one; non-toxic to macrophages at 200 µg/mL .
5-(4-Hydroxyphenyl)dihydrofuran-2(3H)-one Aromatic phenyl group at C5 Precursor for neuroprotective SBV3 analogues; synthesized via nucleophilic substitution .
(R)-5-((R)-1-Fluoroethyl)dihydrofuran-2(3H)-one Fluoroethyl group at C5 Fluorinated derivative with potential metabolic stability advantages; confirmed by NMR .
5-(3,4-Dihydroxybenzyl)dihydrofuran-2(3H)-one Dihydroxybenzyl group at C5 Enantiomers ((S)-1 and (R)-1) show distinct optical rotations ([α]D +8.1 vs. -10.5); used in skin wrinkle-reducing studies .
5-(Bromomethyl)dihydrofuran-2(3H)-one Bromomethyl group at C5 Synthesized via chemoenzymatic bromolactonization; contrasts with hydroxymethyl derivative in reactivity .

Key Observations :

  • Ring Saturation : The unsaturated furan-2(5H)-one () exhibits distinct NMR shifts (e.g., deshielded olefinic protons) compared to the saturated dihydrofuran-2(3H)-one core.
  • Substituent Effects : Aromatic or halogenated groups enhance lipophilicity and binding affinity, while hydroxyl groups improve water solubility .

Stereochemical Comparisons

The (S)-configuration at C5 in this compound is critical for its role in enantioselective synthesis. For example:

  • In catechin metabolites, the (S)-enantiomer of 5-(3,4-dihydroxybenzyl)dihydrofuran-2(3H)-one demonstrated superior skin wrinkle-reducing activity compared to the (R)-form .
  • Stereochemical inversion during synthesis (e.g., tert-butyldiphenylsilyl protection in ) preserves chirality, enabling applications in asymmetric catalysis .

Key Findings :

  • The hydroxymethyl derivative’s low cytotoxicity contrasts with tetillapyrone’s weak activity, highlighting substituent-dependent bioactivity .
  • Mevinic acid production () underscores its role in statin drug development.

Biological Activity

(S)-5-(Hydroxymethyl)dihydrofuran-2(3H)-one, a chiral compound with the molecular formula C_6H_10O_3 and a molecular weight of 130.14 g/mol, is recognized for its diverse biological activities and potential applications in medicinal chemistry. This article delves into the compound's biological activity, synthesis methods, and relevant case studies.

Structural Characteristics

The structure of this compound features a dihydrofuran ring with a hydroxymethyl group at the 5-position, which significantly influences its chemical reactivity and biological interactions. The unique stereochemistry contributes to its effectiveness as a chiral building block in organic synthesis.

The biological activity of this compound is attributed to its interaction with various molecular targets within biological systems:

  • Enzyme Interactions : The hydroxymethyl group can participate in hydrogen bonding, enhancing interactions with enzymes and receptors. This may influence their activity and function, particularly in pathways related to oxidative stress and cellular signaling.
  • Therapeutic Potential : Preliminary studies suggest that this compound may exhibit anti-inflammatory properties, making it a candidate for further exploration in therapeutic applications .

Biological Activities

The compound has demonstrated several notable biological activities:

  • Anticancer Activity : In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it was evaluated for its inhibitory effects on HeLa cells, revealing significant potency .
  • Antibacterial Properties : Research indicates that derivatives of this compound possess antibacterial activity against both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antibiotics .
  • Antioxidant Activity : The compound has been studied for its ability to scavenge free radicals, suggesting a role in protecting cells from oxidative damage .

Synthesis Methods

The synthesis of this compound typically involves the following methods:

  • Chemo-enzymatic Synthesis : Utilizing lipase-catalyzed reactions to produce high yields of the desired compound from simpler precursors under mild conditions .
  • Chemical Synthesis : Various synthetic routes have been explored, including the use of furfuryl alcohol as a starting material to yield derivatives with enhanced biological properties .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerCytotoxicity against HeLa cells
AntibacterialEffective against Staphylococcus aureus
AntioxidantFree radical scavenging potential
Enzyme InteractionModulation of enzyme activity

Notable Research Findings

  • Cytotoxicity Studies : A study reported an IC50 value of 62.37 µg/mL against HeLa cell lines for derivatives synthesized from this compound, indicating significant anticancer potential .
  • Antibacterial Efficacy : The compound exhibited minimum inhibitory concentration (MIC) values as low as 1.00 µg/mL against pathogenic bacteria, highlighting its potential as an antimicrobial agent .
  • Mechanistic Insights : Molecular docking studies have revealed interactions between this compound and key enzymes involved in inflammatory pathways, suggesting avenues for therapeutic development .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (S)-5-(Hydroxymethyl)dihydrofuran-2(3H)-one, and how can reaction yields be optimized?

  • Methodological Answer : The compound is typically synthesized via lactonization or functionalization of pre-existing dihydrofuranone scaffolds. For example, substituents like hydroxymethyl groups can be introduced using benzyl-protected intermediates followed by catalytic hydrogenation for deprotection . Optimization strategies include:

  • Catalyst selection : Use transition-metal catalysts (e.g., copper) for enantioselective oxyfunctionalization of alkenes .
  • Solvent systems : Polar aprotic solvents (e.g., MeOH or CHCl₃) improve reaction homogeneity .
  • Temperature control : Low temperatures (0–5°C) minimize side reactions during cyclization .
    • Data Table : Representative Yields from Related Syntheses
SubstrateCatalyst/ConditionsYieldReference
Benzyl-protected precursorPd/C, H₂100%
4-Methoxyphenyl derivativeColumn chromatography75–91%
Fluorinated derivativeKOH, ethanol85%

Q. What spectroscopic techniques are recommended for characterizing the structural integrity of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Key signals include lactone carbonyl (~δ 175 ppm) and hydroxymethyl protons (δ 3.5–4.5 ppm). Splitting patterns (e.g., doublets of doublets) confirm stereochemistry .
  • Optical Rotation ([α]D) : Critical for verifying enantiomeric purity; e.g., (S)-enantiomers show positive rotations in CHCl₃ .
  • HRMS/ESI-MS : Validates molecular weight and fragmentation patterns .

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Wear NIOSH/EN 166-certified safety goggles, nitrile gloves, and lab coats .
  • Engineering controls : Use fume hoods for reactions involving volatile intermediates.
  • Decontamination : Wash hands with soap/water after handling; dispose of contaminated gloves as hazardous waste .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its biological activity or reactivity in subsequent reactions?

  • Methodological Answer :

  • Biological activity : Enantiomers exhibit divergent interactions with enzymes. For example, (S)-configured derivatives show enhanced binding to γ-aminobutyric acid aminotransferase compared to (R)-forms due to steric and electronic complementarity .
  • Reactivity : Stereochemistry affects regioselectivity in ring-opening reactions. (S)-enantiomers favor nucleophilic attack at the C4 position under acidic conditions .
    • Data Table : Stereochemical Effects on Optical Rotation
Compound[α]D (c 1.0, solvent)Reference
(S)-5-(3,4-Dimethoxybenzyl)+21.4 (CHCl₃)
(R)-5-(3,4-Dimethoxybenzyl)-29.3 (CHCl₃)

Q. What strategies are effective in resolving contradictory NMR data when synthesizing dihydrofuranone derivatives?

  • Methodological Answer :

  • Solvent standardization : Use deuterated solvents (e.g., CDCl₃) to eliminate solvent shift variability .
  • 2D NMR : COSY and HSQC experiments clarify coupling relationships and quaternary carbon assignments .
  • Comparative analysis : Cross-reference with published spectra of structurally analogous compounds (e.g., 5-azidomethyl derivatives ).

Explain the role of catalytic systems in the enantioselective synthesis of this compound derivatives.

  • Methodological Answer :

  • Copper catalysis : Enables radical oxyfunctionalization of alkenes, achieving >90% enantiomeric excess (ee) via chiral ligands like bisoxazolines .
  • Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze (R)-esters, enriching (S)-enantiomers .
  • Hypervalent iodine reagents : Facilitate azidolactonization with minimal racemization .

Key Methodological Takeaways

  • Synthesis : Prioritize benzyl protection/deprotection strategies for hydroxymethyl group retention .
  • Characterization : Combine NMR, optical rotation, and HRMS for stereochemical validation .
  • Safety : Adhere to NIOSH/EN 166 standards for PPE .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(s)-5-(Hydroxymethyl)dihydrofuran-2(3h)-one
Reactant of Route 2
(s)-5-(Hydroxymethyl)dihydrofuran-2(3h)-one

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